![molecular formula C19H20N4O3 B2864230 (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034336-26-8](/img/structure/B2864230.png)
(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
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Overview
Description
The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone
is a synthetic derivative of isoxazole . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered isoxazole ring with a methyl group at the 5-position . It also contains a piperazine ring and a phenyl group . The exact molecular structure analysis would require more specific data or computational chemistry methods.Scientific Research Applications
Antimicrobial and Antifungal Activities
A study on novel 1,5-disubstituted pyrazole and isoxazole derivatives, including compounds structurally related to (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone, demonstrated significant antibacterial and antifungal activities. These compounds were tested against a variety of bacterial and fungal strains, showing promising results as potential antibacterial and antifungal agents (Sanjeeva et al., 2022).
Antiproliferative Activity
Research on a novel bioactive heterocycle, synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole, evaluated for antiproliferative activity, highlighted the potential of such compounds in cancer research. The compound's structure was confirmed through various spectral analyses and X-ray diffraction studies, indicating its stability and potential biological relevance (Benaka Prasad et al., 2018).
Anticonvulsant Agents
A series of novel (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities. One compound, in particular, showed potent activity with a high protective index, suggesting a promising direction for developing new anticonvulsant agents (Malik & Khan, 2014).
Antipsychotic Agents
Investigations into cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists revealed potential atypical antipsychotic agents. The study focused on the synthesis and evaluation of these compounds, highlighting their promising receptor binding activities and suggesting their use in treating schizophrenia with a lower risk of inducing extrapyramidal side effects (Norman et al., 1994).
Mechanism of Action
Target of Action
Isoxazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Isoxazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with isoxazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties , which may imply good bioavailability.
Result of Action
Some isoxazole derivatives have been found to possess moderate to good herbicidal activities , suggesting that this compound may also have similar effects.
Action Environment
The biological activity of similar compounds has been found to be influenced by the introduction of various groups on the isoxazole ring , suggesting that the compound’s action may also be influenced by its chemical environment.
properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-14-16(12-20-25-14)13-22-7-9-23(10-8-22)19(24)17-11-18(26-21-17)15-5-3-2-4-6-15/h2-6,11-12H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNFXQMNKFRQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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